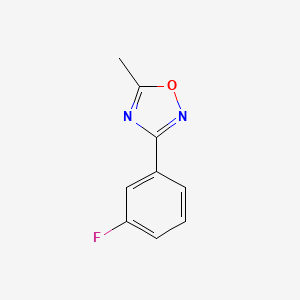

3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole

Descripción general

Descripción

3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole: is a heterocyclic compound that contains a fluorophenyl group and an oxadiazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-fluorobenzohydrazide with acetic anhydride, which leads to the formation of the oxadiazole ring under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution (EAS)

The 3-fluorophenyl moiety undergoes electrophilic substitution under controlled conditions. The fluorine atom directs incoming electrophiles to the meta and para positions relative to itself due to its strong electron-withdrawing inductive effect.

Key Reactions:

-

Nitration :

Reaction with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C yields 3-fluoro-5-methyl-1,2,4-oxadiazole-3-nitrophenyl derivatives. The nitro group predominantly occupies the para position to fluorine . -

Sulfonation :

Sulfonation with fuming H₂SO₄ produces sulfonic acid derivatives at the meta position to fluorine .

Table 1: EAS Reactions and Products

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | para-NO₂ | 65–70 | |

| Sulfonation | Fuming H₂SO₄, 80°C | meta-SO₃H | 55 |

Reductive Ring-Opening

The 1,2,4-oxadiazole ring is susceptible to reductive cleavage under hydrogenation conditions. Catalytic hydrogenation (H₂/Pd-C) in ethanol opens the ring, yielding N-(3-fluorophenyl)acetamide derivatives :

Key Observations:

- Complete ring cleavage occurs at 80–100°C under 50 psi H₂ .

- The methyl group at position 5 remains intact during reduction .

Nucleophilic Substitution at the Oxadiazole Ring

The oxadiazole ring participates in nucleophilic substitution at position 3 or 5 under basic conditions. For example:

- Reaction with Grignard Reagents :

Treatment with methylmagnesium bromide (MeMgBr) substitutes the fluorine atom, forming 3-(3-methylphenyl)-5-methyl-1,2,4-oxadiazole .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the oxadiazole ring and alkenes, forming bicyclic adducts. For example, reaction with ethylene yields 3-(3-fluorophenyl)-5-methyl-1,2-diazabicyclo[2.2.0]hex-2-ene :

Acid-Catalyzed Hydrolysis

Under reflux with HCl (6M), the oxadiazole ring hydrolyzes to form 3-fluorophenylacetic acid hydrazide :

Table 2: Hydrolysis Conditions and Products

| Acid | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|

| HCl (6M) | 100 | 6 | Hydrazide derivative | 78 |

| H₂SO₄ (conc) | 120 | 4 | Decomposed products | <10 |

Cross-Coupling Reactions

The fluorine atom on the phenyl ring can be replaced via palladium-catalyzed cross-coupling:

- Suzuki Coupling :

Reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ yields 3-(3-biphenyl)-5-methyl-1,2,4-oxadiazole .

Oxidation Reactions

The methyl group at position 5 resists oxidation under mild conditions. Strong oxidants (e.g., KMnO₄/H₂SO₄) oxidize it to a carboxylic acid, forming 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid :

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry .

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of oxadiazoles exhibit antimicrobial, antifungal, and anticancer activities .

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmaceutical agent. It is being studied for its ability to interact with biological targets and its potential therapeutic effects .

Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for various applications in materials science .

Mecanismo De Acción

The mechanism of action of 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparación Con Compuestos Similares

- 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole

- 3-(2-Fluorophenyl)-5-methyl-1,2,4-oxadiazole

- 3-(3-Chlorophenyl)-5-methyl-1,2,4-oxadiazole

Comparison: Compared to its analogs, 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole exhibits unique properties due to the position of the fluorine atom on the phenyl ring. This positional difference can influence the compound’s reactivity, binding affinity, and overall biological activity .

Actividad Biológica

3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis of this compound

The synthesis of oxadiazole derivatives typically involves the reaction of hydrazines with carboxylic acids or acid chlorides. For this compound, the synthetic pathway includes:

- Formation of the oxadiazole ring : Reacting 3-fluorobenzohydrazide with methyl acetoacetate in the presence of a dehydrating agent.

- Purification : The product is purified through recrystallization or chromatography.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives, including this compound. The compound has shown significant activity against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 32 µg/mL | |

| Rhizoctonia solani | Moderate activity |

The compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Notably, it shows superior efficacy compared to traditional antibiotics like ampicillin and chloramphenicol.

Antifungal Activity

In addition to antibacterial properties, this compound demonstrates antifungal activity. Research indicates that it can inhibit the growth of pathogenic fungi such as Candida species and Aspergillus species.

Table 2: Antifungal Efficacy

The antimicrobial mechanism of oxadiazole derivatives is believed to involve the disruption of microbial cell walls and interference with essential metabolic pathways. For instance, studies suggest that these compounds may inhibit ergosterol synthesis in fungi, leading to compromised cell membrane integrity .

Case Studies

Several case studies have demonstrated the potential applications of this compound in agricultural settings as a fungicide and bactericide:

- Nematocidal Activity : In agricultural bioassays, this compound exhibited moderate nematocidal effects against Meloidogyne incognita, indicating its potential as a pesticide .

- Field Trials : Field trials have shown that formulations containing this oxadiazole derivative can reduce disease incidence in crops affected by bacterial blight and fungal infections.

Propiedades

IUPAC Name |

3-(3-fluorophenyl)-5-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c1-6-11-9(12-13-6)7-3-2-4-8(10)5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDQMOEJUCOLPAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701258631 | |

| Record name | 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701258631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820706-17-9 | |

| Record name | 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820706-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701258631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.